1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-

Organic synthesis C-H functionalization Sulfonylation methodology

1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- (CAS 121668-76-6, commonly named 2-tosyl-1H-pyrrole) is a heterocyclic sulfone belonging to the sulfonylpyrrole class. It features a p-toluenesulfonyl (tosyl) group substituted directly at the C2 position of the pyrrole ring, rather than on the nitrogen atom, giving it distinct electronic and steric properties compared to its N-tosyl regioisomer.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 121668-76-6
Cat. No. B12886801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-
CAS121668-76-6
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2
InChIInChI=1S/C11H11NO2S/c1-9-4-6-10(7-5-9)15(13,14)11-3-2-8-12-11/h2-8,12H,1H3
InChIKeyNQTVFNSSDCHPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tosyl-1H-pyrrole (CAS 121668-76-6): Structural Identity and Procurement Baseline for a C2-Sulfonylated Pyrrole Building Block


1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- (CAS 121668-76-6, commonly named 2-tosyl-1H-pyrrole) is a heterocyclic sulfone belonging to the sulfonylpyrrole class [1]. It features a p-toluenesulfonyl (tosyl) group substituted directly at the C2 position of the pyrrole ring, rather than on the nitrogen atom, giving it distinct electronic and steric properties compared to its N-tosyl regioisomer [2]. With a molecular weight of 221.28 g/mol, one hydrogen bond donor, XLogP3 of 2.2, and a topological polar surface area of 58.3 Ų, it occupies a specific property space among pyrrole sulfones [1]. This compound serves predominantly as a key synthetic intermediate in the construction of tetrapyrrole natural products and functionalized pyrrole derivatives, where its C2-regiospecific tosyl substitution enables transformations inaccessible to N-protected analogs .

Why 2-Tosyl-1H-pyrrole (121668-76-6) Cannot Be Replaced by N-Tosylpyrrole or Other Sulfonylpyrrole Analogs in Regiospecific Applications


Sulfonylpyrroles sharing the C₁₁H₁₁NO₂S formula are not interchangeable. The C2-tosyl substitution in 2-tosyl-1H-pyrrole directs electrophilic and metal-catalyzed reactions to fundamentally different positions than the N-tosyl regioisomer (CAS 17639-64-4). Under mild acidic conditions, the C2-tosyl group of 3,4-disubstituted derivatives undergoes a well-characterized rearrangement to the 5-position—a reactivity profile absent in N-tosylpyrroles, which instead function as N-protecting/directing groups [1]. Furthermore, 2-tosyl-1H-pyrrole enables direct construction of the A- and D-ring precursors required for linear tetrapyrrole total synthesis; the N-tosyl isomer cannot replicate this synthetic manifold because the sulfonyl group must occupy a carbon position to permit subsequent oxidative transformations to pyrrolinones . Substituting with 1-(phenylsulfonyl)pyrrole (CAS 16851-82-4) similarly fails, as the absence of the p-methyl substituent alters both the steric environment governing C2-vs-C5 tosyl migration equilibria and the compound's utility as a precursor in specific heterocyclic syntheses designed around the tosyl leaving group [1][2].

Quantitative Differentiation Evidence for 2-Tosyl-1H-pyrrole (121668-76-6) vs. Closest Analogs


Synthetic Yield: Direct C2-Tosylation of Pyrrole Achieves 83% Yield vs. Indirect N-to-C Migration Route for 2-Tosyl-1H-pyrrole

2-Tosyl-1H-pyrrole is accessible via a direct, one-step procedure: treatment of 1H-pyrrole with 4-toluenesulfonyl chloride and zinc powder in toluene at room temperature for 2 hours, providing the product in 83% isolated yield [1]. This represents a practical procurement and synthetic advantage over the alternative preparation method—N-to-C2 tosyl group migration from lithiated 1-tosyl-1H-pyrrole—which requires stoichiometric lithium bromide, heating at reflux in THF for 24 hours, and yields a mixture of regioisomers requiring chromatographic separation [1]. The direct route avoids the need to first prepare and then rearrange the N-tosyl isomer, reducing synthetic step count from two transformations to one and eliminating the regioisomeric purification burden.

Organic synthesis C-H functionalization Sulfonylation methodology

Regiochemical Reactivity: Tosyl Group Migration from C2 to C5 Under Mild Acidic Conditions Is Unique to 2-Tosylpyrroles

A defining and differentiating chemical behavior of 2-tosylpyrroles is the acid-catalyzed rearrangement of the tosyl group from the C2 to the C5 position. Kohori et al. demonstrated that treatment of 3,4-disubstituted 2-tosylpyrroles with trifluoroacetic acid (TFA) results in facile migration to the 5-position, with the equilibrium ratio of regioisomers governed by the steric bulk of the C3 substituent [1]. This rearrangement is mechanistically inaccessible to N-tosylpyrrole (CAS 17639-64-4), where the sulfonyl group resides on nitrogen and cannot participate in this type of [1,5]-sulfonyl shift. The N-tosyl isomer instead undergoes electrophilic substitution at C2 or C3, a fundamentally different reactivity manifold [2].

Regioselective synthesis Sulfone migration Pyrrole functionalization

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Calculated LogP Distinguish 2-Tosyl-1H-pyrrole from N-Tosylpyrrole

Despite sharing the identical molecular formula (C₁₁H₁₁NO₂S) and molecular weight (221.28 g/mol) with N-tosylpyrrole (CAS 17639-64-4), 2-tosyl-1H-pyrrole differs in computed physicochemical descriptors that directly affect solubility, permeability, and chromatographic behavior. 2-Tosyl-1H-pyrrole possesses one hydrogen bond donor (the pyrrole N-H), whereas N-tosylpyrrole has zero hydrogen bond donors because the N-H is replaced by the N-SO₂Ar bond [1][2]. The XLogP3 for 2-tosyl-1H-pyrrole is calculated as 2.2 [1]. While PubChem does not report an XLogP3 for N-tosylpyrrole, the absence of an H-bond donor in the N-tosyl isomer is expected to increase its effective lipophilicity relative to the C2-isomer under reversed-phase chromatography conditions. This difference in hydrogen bond donor count (1 vs. 0) serves as a practical, experimentally observable discriminator for identity confirmation and purity assessment.

Physicochemical profiling Drug likeness Computational chemistry

Biological Application Divergence: 2-Tosyl-1H-pyrrole Serves as a Precursor to Carbonic Anhydrase Inhibitory 1-Tosyl Pyrrol-2-ones, a Scaffold Distinct from N-Sulfonylpyrrole HDAC Inhibitors

2-Tosyl-1H-pyrrole is specifically cited as a starting material for the synthesis of 1-tosyl pyrrol-2-one derivatives evaluated as carbonic anhydrase inhibitors [1]. This application exploits the C2-tosyl substitution pattern to construct the pyrrol-2-one scaffold. In contrast, the well-established biological application of sulfonylpyrroles—as histone deacetylase (HDAC) inhibitors—is exclusively associated with N-sulfonylpyrrole derivatives (sulfonamide linkage), not C-sulfonylpyrroles (sulfone linkage) [2][3]. The N-sulfonylpyrrole HDAC inhibitor pharmacophore relies on the N-SO₂ linkage to coordinate the active site zinc ion; the C-SO₂ sulfone geometry of 2-tosyl-1H-pyrrole presents a fundamentally different zinc-binding motif and is not represented in the HDAC inhibitor patent literature [2].

Carbonic anhydrase inhibition Pyrrol-2-one Medicinal chemistry

Pesticidal Activity of 4-Methylphenylsulfonyl-Substituted Pyrroles: A Class-Level Context for Agrochemical vs. Pharmaceutical Application Differentiation

The 4-methylphenylsulfonyl (tosyl) substituent appears as a defined substructure in a patent on 3-phenylpyrrole derivatives with microbicidal activity against phytopathogenic fungi [1]. In EP 0182737 A3, compounds where R₂ is 4-methylphenylsulfonyl are explicitly claimed for controlling phytopathogenic plant pests. While the specific scaffold differs from 2-tosyl-1H-pyrrole (the patent describes 3-phenylpyrroles bearing the 4-methylphenylsulfonyl group at a different position), this establishes a class-level precedent for the 4-methylphenylsulfonyl-pyrrole motif in agrochemical applications that does not exist for the analogous 4-bromophenylsulfonyl or unsubstituted phenylsulfonyl variants to the same extent. This agrochemical relevance is entirely distinct from the N-sulfonylpyrrole HDAC inhibitor pharmaceutical applications.

Agrochemical Fungicide Phenylpyrrole

Procurement-Relevant Application Scenarios for 2-Tosyl-1H-pyrrole (CAS 121668-76-6)


Total Synthesis of Linear Tetrapyrrole Natural Products (Phytochromobilin, Phycocyanobilin)

2-Tosyl-1H-pyrrole is the established starting material for constructing the A- and D-ring precursors in the total synthesis of phytochromobilin, the chromophore of plant phytochrome photoreceptors . The synthetic sequence proceeds through C2→C5 tosyl migration under mild acidic conditions to generate 5-tosylpyrrolinones, which then undergo Wittig-type coupling with 2-formylpyrrole partners to assemble the A/B- and C/D-ring components [1]. This application represents the most specific and well-documented use case where the C2-tosyl regioisomer is irreplaceable—N-tosylpyrrole cannot enter this synthetic manifold because the tosyl group must migrate from a carbon position to enable the subsequent oxidative transformation to the pyrrolinone oxidation state. Researchers engaged in tetrapyrrole synthesis, plant photobiology probe development, or photosynthetic chromophore reconstitution studies should specifically procure CAS 121668-76-6.

Synthesis of 1-Tosyl Pyrrol-2-one Derivatives for Carbonic Anhydrase Inhibitor Screening

2-Tosyl-1H-pyrrole serves as a precursor for one-pot syntheses of 1-tosyl pyrrol-2-one derivatives, a scaffold class that has demonstrated carbonic anhydrase inhibitory activity . The C2-tosyl substitution pattern is essential for directing the oxidative transformation that converts the pyrrole ring into the pyrrol-2-one, establishing the carbonyl at the 2-position while retaining the tosyl group at the 1-position (after ring rearrangement). This application scenario is distinct from the more common use of N-sulfonylpyrroles as HDAC inhibitors [1]. Medicinal chemistry groups focused on carbonic anhydrase targets should procure 2-tosyl-1H-pyrrole as the synthetic entry point to the 1-tosyl pyrrol-2-one chemotype, understanding that published quantitative IC₅₀ data is available for the derived pyrrol-2-one products, not the parent sulfone.

One-Step Synthesis of 2-Tosyl-1H-pyrrole-3,4-dicarboxylate Libraries via TosMIC Cycloaddition

2-Tosyl-1H-pyrrole-3,4-dicarboxylates are accessible through a one-step [3+2] cycloaddition between acetylenedicarboxylates, tosylmethyl isocyanide (TosMIC), and triphenylphosphine . In this transformation, the 2-[(4-methylphenyl)sulfonyl] substitution pattern is pre-installed in the cycloaddition product, establishing the core scaffold in a single operation. This methodology has been extended to 1-methylimidazole-catalyzed variants for improved efficiency [1]. While the target compound 2-tosyl-1H-pyrrole (CAS 121668-76-6) is the unsubstituted parent of these 3,4-dicarboxylate derivatives, it serves as the reference standard for analytical method development (HPLC, LC-MS) and as a control compound for structure-activity relationship studies in these pyrrole-3,4-dicarboxylate series. Procurement of the parent 2-tosyl-1H-pyrrole is warranted when establishing analytical baselines or preparing simplified analogs for SAR campaigns.

Agrochemical Discovery: Phenylpyrrole Fungicide Scaffold Exploration

The 4-methylphenylsulfonyl substituent is a recognized structural motif in 3-phenylpyrrole derivatives claimed for phytopathogenic fungi control, as documented in EP 0182737 A3 . 2-Tosyl-1H-pyrrole provides this 4-methylphenylsulfonyl group on a minimal pyrrole scaffold, making it a versatile building block for constructing more elaborate phenylpyrrole analogs via further C-H functionalization or cross-coupling at the remaining pyrrole positions. Agrochemical discovery programs investigating sulfonyl-substituted pyrrole fungicides can use this compound as a core starting material, leveraging the documented microbicidal precedent of the 4-methylphenylsulfonyl-pyrrole motif to prioritize compound acquisition over the unsubstituted phenylsulfonyl analog (CAS 82511-58-8), which lacks the same patent-supported fungicidal association.

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